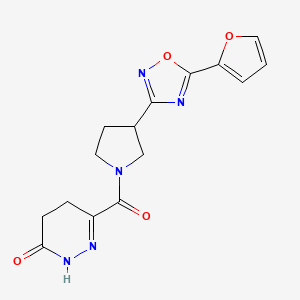

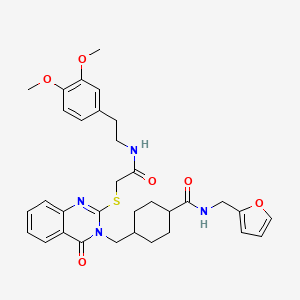

![molecular formula C12H10N4O B2625752 6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol CAS No. 1286732-96-4](/img/structure/B2625752.png)

6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves the condensation of 2-aminopyridines with α-halo ketones . A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of “6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol” can be confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 leads to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol” can be determined using techniques such as melting point determination and NMR spectroscopy .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives, which include “6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol”, have been shown to possess antimicrobial properties . For instance, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a derivative of 2-methylimidazo[1,2-a]pyridine, showed antimicrobial properties against Staphylococcus aureus .

Antifungal Activity

These compounds have also been used as antifungal agents . This makes them valuable in the development of new treatments for fungal infections .

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have been found to have antiviral properties . This suggests potential applications in the treatment of viral diseases .

Anti-inflammatory Drugs

These compounds have been used as anti-inflammatory drugs . They could be used in the treatment of conditions characterized by inflammation .

Cancer Treatment

Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer . These compounds could potentially be used in the development of new anticancer drugs .

Cardiovascular Diseases Treatment

Imidazo[1,2-a]pyridine derivatives have also been proposed for the treatment of cardiovascular diseases . This suggests potential applications in the management and treatment of heart-related conditions .

Alzheimer’s Disease Treatment

These compounds have also been proposed for the treatment of Alzheimer’s disease . This suggests potential applications in the management and treatment of neurodegenerative diseases .

Use in Medicine

In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem and alpidem . Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .

Mecanismo De Acción

Direcciones Futuras

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . The use of microwave-assisted organic reactions using dry media has been suggested due to its simplicity in operation, greater selectivity, and rapid synthesis of a variety of heterocyclic compounds .

Propiedades

IUPAC Name |

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-8-12(9-5-6-11(17)15-14-9)16-7-3-2-4-10(16)13-8/h2-7H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYJYQDAVSUVCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C3=NNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2625670.png)

![Tert-butyl 3-[2-(prop-2-enoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2625676.png)

![1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625677.png)

![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2625678.png)

![(E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2625681.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]propanamide](/img/structure/B2625689.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2625692.png)